5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a methoxyphenyl group attached to an ethyl chain, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the pyridine ring.
Coupling Reaction: Attachment of the 4-methoxyphenyl group to the ethyl chain through a coupling reaction.
Amidation: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
4-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the pyridine ring and carboxamide group.
Uniqueness
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and substitution patterns. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
786721-66-2 |
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Molecular Formula |
C15H14Cl2N2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-10(3-5-12)6-7-18-15(20)11-8-13(16)14(17)19-9-11/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
InChI Key |
INIYOASELNCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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